![molecular formula C18H18ClN3O2 B2871485 1-(3-Chlorophenyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea CAS No. 894019-09-1](/img/structure/B2871485.png)
1-(3-Chlorophenyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea
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Description
1-(3-Chlorophenyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea, also known as CTPU, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound has shown promising results in various studies, particularly in the treatment of cancer and inflammation.
Scientific Research Applications
Electronic and Optical Properties
A First Principles Study of Chalcone Derivatives Researchers investigated the electronic, optical, and nonlinear optical properties of chalcone derivatives, closely related to urea derivatives, highlighting their potential in optoelectronic device fabrications due to superior electro-optic properties. These properties include high second and third harmonic generation values, making them valuable for applications in nonlinear optics (Shkir et al., 2018).
Nonlinear Optical Material
Synthesis and Characterization of Organic Nonlinear Optical Single Crystal Another study focused on synthesizing a new organic material with high second harmonic generation efficiency, suggesting its utility in NLO device applications. The molecular structure and optical transparency of these materials indicate significant potential for the development of advanced optical technologies (Menezes et al., 2014).
Environmental Applications
Electro-Fenton Degradation of Antimicrobials Research into the Electro-Fenton degradation of antimicrobial compounds, including those with urea structures, has shown effective removal from water, highlighting the environmental applications of urea derivatives in pollution control and water treatment technologies (Sirés et al., 2007).
Molecular Structure and Binding Studies
Oxo-Anion Binding by Protonated (Dimethylphenyl)(Pyridyl)Ureas Investigations into the anion coordination chemistry of protonated urea-based ligands have provided insights into their potential for creating complex structures through hydrogen bonding. This area of study may have implications for the development of new materials and molecular recognition processes (Wu et al., 2007).
Anticancer Agents
Synthesis and Biological Evaluation of Urea Derivatives as Anticancer Agents A study on 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives demonstrated significant antiproliferative effects against various cancer cell lines, suggesting the potential of such compounds in cancer treatment. This highlights the therapeutic applications of urea derivatives in medicinal chemistry (Feng et al., 2020).
properties
IUPAC Name |
1-(3-chlorophenyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O2/c1-12-5-7-16(8-6-12)22-11-15(10-17(22)23)21-18(24)20-14-4-2-3-13(19)9-14/h2-9,15H,10-11H2,1H3,(H2,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPQKSAIIZOUCKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea |
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